molecular formula C5H5ClN2OS B1584731 2-Chloro-N-(1,3-thiazol-2-yl)acetamide CAS No. 5448-49-7

2-Chloro-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B1584731
CAS No.: 5448-49-7
M. Wt: 176.62 g/mol
InChI Key: LSDJRBFOXKCGFY-UHFFFAOYSA-N
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Description

2-Chloro-N-(1,3-thiazol-2-yl)acetamide is an organic compound that belongs to the class of thiazole derivatives Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(1,3-thiazol-2-yl)acetamide typically involves the chloroacetylation of 2-amino-1,3-thiazole. This reaction is carried out using chloroacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product in good to excellent yields .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(1,3-thiazol-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, alcohols

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Condensation agents: Aldehydes, ketones

Major Products Formed

The major products formed from these reactions include substituted thiazoles, sulfoxides, sulfones, imines, and enamines. These products have diverse applications in medicinal chemistry and materials science .

Scientific Research Applications

2-Chloro-N-(1,3-thiazol-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. In medicinal applications, it can inhibit enzymes or receptors involved in disease pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. The thiazole ring can also interact with DNA and proteins, affecting their function and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its chloroacetamide group, which imparts distinct reactivity and biological activity. This makes it a valuable intermediate in the synthesis of various bioactive compounds and materials .

Biological Activity

2-Chloro-N-(1,3-thiazol-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on a review of current literature.

Synthesis

The synthesis of this compound typically involves the reaction of thiazole derivatives with chloroacetyl chloride or related reagents. The synthetic pathways often utilize various amines to form acetamide derivatives, which are then evaluated for biological activity. For example, the compound was synthesized through the reaction of 1,3-thiazole with chloroacetyl chloride in the presence of a base .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Studies have shown that it possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various strains have been reported to range from 0.08 to 2.31 mg/mL .

Bacterial Strain MIC (mg/mL) MBC (mg/mL)
Staphylococcus aureus0.080.11
Escherichia coli0.250.31
Methicillin-resistant Staphylococcus aureus (MRSA)0.150.20

The compound's efficacy against MRSA is particularly noteworthy, suggesting its potential as a therapeutic agent in treating resistant infections .

Antidiabetic Activity

Research has also indicated that derivatives of thiazole compounds, including this compound, exhibit antidiabetic properties. In vivo studies demonstrated that these compounds significantly reduced blood glucose levels in diabetic rat models . The mechanism is believed to involve the enhancement of insulin secretion from pancreatic beta cells.

Table: Antidiabetic Effects in Experimental Models

Compound Dose (mg/kg) Blood Glucose Reduction (%)
This compound10045%
Control (untreated)--

This reduction was attributed to the modulation of glucose metabolism and insulin sensitivity .

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. It has shown promising results in inhibiting cancer cell proliferation in vitro, particularly against liver carcinoma cell lines such as HepG2. The compound's IC50 values suggest moderate cytotoxicity, with further structure-activity relationship (SAR) studies indicating that substituents on the thiazole ring can significantly influence its efficacy .

Table: Cytotoxicity Against HepG2 Cells

Compound IC50 (µM)
This compound12.5
Doxorubicin (control)5.0

Case Studies

Recent studies have highlighted the potential applications of this compound in drug development:

  • Antimicrobial Resistance : A study focused on the compound's effectiveness against resistant strains of bacteria, demonstrating its ability to inhibit biofilm formation and enhance the efficacy of traditional antibiotics like ciprofloxacin .
  • Diabetes Management : Another investigation assessed its role in managing diabetes by improving insulin sensitivity and reducing hyperglycemia in animal models .

Q & A

Basic Question: What are the established synthetic routes for 2-Chloro-N-(1,3-thiazol-2-yl)acetamide, and what intermediates are critical?

Methodological Answer:
The compound is typically synthesized via a two-step process:

Intermediate Preparation : React 2-aminothiazole with chloroacetyl chloride in the presence of triethylamine (TEA) as a base. This forms the acetamide backbone .

Derivatization : The intermediate can undergo further reactions (e.g., alkylation or condensation) with reagents like hydrazonoyl chlorides or phenacyl bromides to generate thiazole-containing derivatives .
Key Intermediates :

  • 2-Chloro-N-(thiazol-2-yl)acetamide (Intermediate 17) .
  • 2-Amino-5-substituted thiazoles, which are functionalized with aryl/alkyl groups .
    Reaction Conditions :
  • Solvents: Dichloromethane or dioxane.
  • Catalysts: KI in DMF for nucleophilic substitution .
  • Monitoring: Thin-layer chromatography (TLC) to track reaction progress .

Advanced Question: How can researchers optimize reaction yields for derivatives of this compound?

Methodological Answer:
Yield optimization involves:

  • Temperature Control : Reactions at 20–25°C prevent side product formation (e.g., over-alkylation) .
  • Catalyst Selection : KI enhances reactivity in DMF by stabilizing transition states during nucleophilic substitutions .
  • Substrate Ratios : A 1:1 molar ratio of 2-aminothiazole to chloroacetyl chloride minimizes unreacted starting material .
    Case Study :
  • Derivative 4e (2-Chloro-N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]acetamide) achieved 90% yield via slow addition of reagents and recrystallization from ethanol-DMF .

Basic Question: What structural characterization techniques are used for this compound?

Methodological Answer:

  • X-Ray Crystallography : Resolves hydrogen bonding networks (e.g., N–H···N interactions) and dihedral angles between the thiazole ring and acetamide group .
  • Spectroscopy :
    • 1H-NMR : Identifies protons on the thiazole ring (δ 7.18–7.44 ppm) and acetamide NH (δ 12.15–12.19 ppm) .
    • IR : Confirms C=O (1650–1700 cm⁻¹) and N–H (3200–3350 cm⁻¹) stretches .
      Key Findings :
  • The thiazole ring is coplanar with the acetamide group, facilitating π–π stacking in crystal lattices .

Advanced Question: How can computational modeling enhance the study of this compound’s bioactivity?

Methodological Answer:

  • Molecular Docking : Predicts binding affinities to bacterial ribosomes (targeting protein synthesis) or cancer-related enzymes .
  • MD Simulations : Assess stability of ligand-receptor complexes (e.g., with G-protein-coupled receptors) under physiological conditions .
    Case Study :
  • Derivatives showed anti-proliferative activity in silico against breast cancer cell lines, validated via in vitro MTT assays .

Basic Question: What assays evaluate the antibacterial efficacy of this compound?

Methodological Answer:

  • Minimum Inhibitory Concentration (MIC) : Determined using broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Time-Kill Curves : Quantify bactericidal kinetics over 24 hours .
    Mechanistic Insight :
  • The compound disrupts bacterial protein synthesis, likely by binding to 50S ribosomal subunits .

Advanced Question: How do researchers resolve contradictions in reported synthetic yields (e.g., 75% vs. 90%)?

Methodological Answer:

  • Variable Analysis :
    • Substituent Effects : Electron-withdrawing groups (e.g., –Cl) on benzyl rings increase reactivity, improving yields .
    • Solvent Polarity : Polar aprotic solvents (DMF) enhance nucleophilicity of thiazole amines .
  • Reproducibility Checks :
    • Strict control of temperature (±2°C) and reaction time.
    • Use of high-purity reagents (e.g., redistilled chloroacetyl chloride) .

Advanced Question: What strategies manage polymorphism in crystallographic studies?

Methodological Answer:

  • Solvent Screening : Use mixed solvents (e.g., methanol-acetone) to favor specific crystal forms .
  • Temperature Gradients : Slow evaporation at 4°C promotes thermodynamically stable polymorphs .
    Case Study :
  • The title compound crystallized in a triclinic system (space group P1) with Z = 2, confirmed via SHELXL refinement .

Properties

IUPAC Name

2-chloro-N-(1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2OS/c6-3-4(9)8-5-7-1-2-10-5/h1-2H,3H2,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSDJRBFOXKCGFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20280640
Record name 2-Chloro-N-(1,3-thiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20280640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>26.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804185
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5448-49-7
Record name 5448-49-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17824
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloro-N-(1,3-thiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20280640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Chloro-N-(1,3-thiazol-2-yl)acetamide
2-Chloro-N-(1,3-thiazol-2-yl)acetamide
2-Chloro-N-(1,3-thiazol-2-yl)acetamide
2-Chloro-N-(1,3-thiazol-2-yl)acetamide
2-Chloro-N-(1,3-thiazol-2-yl)acetamide
2-Chloro-N-(1,3-thiazol-2-yl)acetamide

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